Tomentin
Overview
Description
Tomentin is a compound of interest in the field of organic chemistry, especially noted for its unique molecular structure and chemical properties. Its significance spans across various chemical synthesis methodologies and the exploration of its physical and chemical characteristics.
Synthesis Analysis
The synthesis of tomentin involves novel reactions, including Claisen rearrangements, showcasing its complex chemical behavior and structural transformations. These rearrangements confirm the structure of tomentin as 5-hydroxy-6,7-dimethoxycoumarin, highlighting the strain relief and regiospecific reactions it undergoes (Murray, Sutcliffe, & Hasegawa, 1975).
Molecular Structure Analysis
Tomentin's molecular structure has been elucidated through extensive spectroscopic measurements, showcasing an unprecedented skeleton when isolated from natural sources. Its structure includes complex phloroglucinol conjugations, contributing to its unique chemical behavior (Liu et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of tomentin is marked by its participation in ortho-Claisen rearrangement, a reaction that underscores the compound's ability to undergo structural transformations under specific conditions. This behavior is critical for understanding tomentin's reactivity and potential applications in synthetic chemistry (Murray, Sutcliffe, & Hasegawa, 1975).
Physical Properties Analysis
Investigations into tomentin's physical properties have led to insights into its crystalline behavior and phase-transformation characteristics. Such studies provide valuable information for the development of materials with tailored properties (Nolan, Seery, & Pillai, 2011).
Scientific Research Applications
1. Antiviral Applications in Combating COVID-19
- Summary of Application: Tomentin has been identified as a potential antiviral compound against COVID-19. It is one of the five novel flavonoids isolated that have shown inhibitory properties over the COVID-19 infection .
- Results or Outcomes: Among the isolated flavonoids, Tomentin E demonstrated the highest inhibition against PLpro with an IC50 of 5.0 ± 0.06uM .
2. Anti-Osteoarthritic Applications
- Summary of Application: Tomentin, along with scopoletin and sphaeralcic acid, has been identified as an active compound in Sphaeralcea angustifolia, a plant used in treating inflammatory conditions such as osteoarthritis .
- Methods of Application: The pharmacokinetic behavior of these compounds was characterized using High-Performance Liquid Chromatography (HPLC). The accuracy, precision linearity, sensibility, specificity, detection limits, and quantification time-range parameters were determined, as well as extraction efficiency and stability of compounds .
- Results or Outcomes: The results of the validated analytical methods allowed establishing, in a validated manner, that a coumarin mixture and sphaeralcic acid present in the SaTES fraction were detected in plasma .
3. Pharmacological Aspects Against SARS-CoV-2 Nsp14
- Summary of Application: Tomentin A has been identified as a potential inhibitor against the nonstructural protein (nsp14) of SARS-CoV-2 . This protein is important for maintaining high-fidelity viral replication .
- Methods of Application: The study used docking-based computational analyses to investigate the pharmacological role of Tomentin A and other phytochemicals against the nsp14 protein .
- Results or Outcomes: Tomentin A showed a high docking score of -8.1 kcal/mol, indicating a strong binding affinity to the nsp14 protein . Molecular dynamics simulation studies also supported the higher stability of the protein upon interaction with Tomentin A .
4. Anti-Inflammatory Applications
- Summary of Application: Tomentin has been identified as an active compound in Sphaeralcea angustifolia, a plant used in treating inflammatory conditions .
- Methods of Application: The study used High-Performance Liquid Chromatography (HPLC) to characterize the pharmacokinetic behavior of Tomentin and other compounds .
- Results or Outcomes: The extract from biomass of cells in suspension of S. angustifolia at 100 mg/kg (with 0.10 mg of scopoletin, 0.10 mg of tomentin and 0.19 mg of sphaerelcic acid), as well as tomentin (20 mg/kg) were active as anti-inflammatory agents .
5. Inhibitor Against SARS-CoV-2 Nsp14
- Summary of Application: Tomentin A has been identified as a potential inhibitor against the nonstructural protein (nsp14) of SARS-CoV-2 . This protein is important for maintaining high-fidelity viral replication .
- Methods of Application: The study used docking-based computational analyses to investigate the pharmacological role of Tomentin A and other phytochemicals against the nsp14 protein .
- Results or Outcomes: Tomentin A showed a high docking score of -8.1 kcal/mol, indicating a strong binding affinity to the nsp14 protein . Molecular dynamics simulation studies also supported the higher stability of the protein upon interaction with Tomentin A .
6. Anti-Inflammatory Applications
- Summary of Application: Tomentin has been identified as an active compound in Sphaeralcea angustifolia, a plant used in treating inflammatory conditions .
- Methods of Application: The study used High-Performance Liquid Chromatography (HPLC) to characterize the pharmacokinetic behavior of Tomentin and other compounds .
- Results or Outcomes: The extract from biomass of cells in suspension of S. angustifolia at 100 mg/kg (with 0.10 mg of scopoletin, 0.10 mg of tomentin and 0.19 mg of sphaerelcic acid), as well as tomentin (20 mg/kg) were active as anti-inflammatory agents .
Safety And Hazards
Tomentin is intended for research and development use only and is not for medicinal or household use . In case of exposure, appropriate safety measures should be taken, including washing off with soap and plenty of water in case of skin contact, rinsing with pure water for at least 15 minutes in case of eye contact, and seeking immediate medical attention if swallowed .
Future Directions
The future research directions for Tomentin could involve further exploration of its pharmacological properties, potential therapeutic applications, and its role in disease treatment and prevention . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and mechanism of action.
properties
IUPAC Name |
5-hydroxy-6,7-dimethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPNDUHAXDHRKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6,7-dimethoxychromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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